molecular formula C14H23N5 B2945910 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1706455-01-7

3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B2945910
CAS No.: 1706455-01-7
M. Wt: 261.373
InChI Key: VLKSPZOYXAWCRH-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features both piperidine and piperazine moieties attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine typically involves the reaction of 2-methylpiperidine and piperazine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyrimidine
  • 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyrazine
  • 3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridine

Uniqueness

3-(2-Methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is unique due to the presence of both piperidine and piperazine moieties attached to a pyridazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5/c1-12-4-2-3-9-19(12)14-6-5-13(16-17-14)18-10-7-15-8-11-18/h5-6,12,15H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKSPZOYXAWCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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